molecular formula C10H16BrCl2N3 B1488062 3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride CAS No. 2097953-42-7

3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Cat. No.: B1488062
CAS No.: 2097953-42-7
M. Wt: 329.06 g/mol
InChI Key: JEQZONKVPSLJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a chemical compound characterized by its bromine and amine groups attached to a pyridine ring, which is further connected to a piperidine ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride typically involves multiple steps, starting with the bromination of pyridine to introduce the bromine atom. Subsequent reactions include the formation of the amine group and its attachment to the piperidine ring. The final step involves the formation of the dihydrochloride salt through acidification.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Reduction of the bromine atom to form a hydrogenated product.

  • Substitution: Replacement of the bromine atom with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate the interactions of brominated compounds with biological systems.

Industry: In the chemical industry, it is used as an intermediate in the production of other valuable chemicals.

Comparison with Similar Compounds

  • 3-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

  • 3-Iodo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

  • 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Uniqueness: 3-Bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is unique due to its bromine atom, which imparts different chemical and biological properties compared to its chloro, iodo, and fluoro analogs. This difference can lead to variations in reactivity, stability, and biological activity.

Properties

IUPAC Name

3-bromo-N-piperidin-4-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3.2ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQZONKVPSLJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.